molecular formula C19H21N3O B2764070 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 1235380-97-8

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2764070
CAS No.: 1235380-97-8
M. Wt: 307.397
InChI Key: HKWHUQZERXAAFY-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.397. The purity is usually 95%.
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Scientific Research Applications

Thermoelectric and Transistor Applications

  • A study highlighted the synthesis of n-type fused lactam semiconducting polymers, including variants with naphthalene cores, for use in thermoelectric and transistor applications. This research demonstrates the influence of central acene core size on electron affinities and charge carrier mobilities, thereby optimizing the thermoelectric performance of conjugated polymers (Chen et al., 2020).

Crystallography and Molecular Interaction

  • Another study detailed the crystallographic analysis of a compound formed by the reaction of naphthalene-2,3-diol and 4-aminoantipyrine, highlighting the molecular interactions and hydrogen bonding within the crystalline structure (Asiri et al., 2010).

Coordination Complexes and Antioxidant Activity

  • Research on Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives emphasized the effect of hydrogen bonding on self-assembly processes and examined their antioxidant activities, revealing significant potential in this area (Chkirate et al., 2019).

Spectroscopic Properties and Photophysical Behavior

  • Studies on the spectroscopic properties of highly substituted PAH heteroanalogs, including octakis(pyrazol-1-yl)naphthalene, provided insights into their photophysical behaviors, suggesting applications in materials science (Escolástico et al., 2000).

Antitumor Activity

  • The synthesis and structural determination of compounds with potential antitumor activity highlighted the importance of structural modifications for enhancing biological efficacy, as evidenced by the inhibition of cancer cell line proliferation (Liu et al., 2018).

Chemical Synthesis and Antimicrobial Activity

  • A variety of studies have also focused on the chemical synthesis of novel compounds based on naphthalene and pyrazole derivatives, evaluating their potential antimicrobial activities and exploring the structural basis for their biological effects (Azarifar & Shaebanzadeh, 2002).

Mechanism of Action

Target of Action

Compounds containing the 3,5-dimethylpyrazole moiety have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that the biological activities of pyrazole derivatives can be attributed to their interaction with various biological targets . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the compound.

Biochemical Pathways

Given the wide range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives , the compound could potentially have diverse molecular and cellular effects depending on the specific target and the nature of the interaction.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-12-15(2)22(21-14)11-10-20-19(23)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,12H,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHUQZERXAAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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